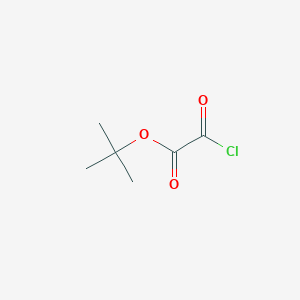

Tert-butyl 2-chloro-2-oxoacetate

描述

Significance of α-Halo-α-keto Esters as Reactive Intermediates in Modern Organic Synthesis

α-Halo-α-keto esters are a class of organic compounds characterized by a halogen atom and a carbonyl group on the alpha-carbon (the carbon atom adjacent to the ester group). This unique structural arrangement makes them highly reactive and valuable intermediates in modern organic synthesis. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

These compounds serve as versatile building blocks for the synthesis of a wide array of complex organic molecules. nih.gov Their reactivity allows for participation in various chemical transformations, including nucleophilic substitution reactions where the halogen atom is replaced by different nucleophiles. α-Keto ester derivatives are crucial because they are found in many biologically and medicinally important organic molecules and act as immediate precursors to other vital compounds like α-hydroxy acids and α-amino acids. nih.gov The synthetic potential of α-halo ketones is demonstrated by their use in creating numerous biologically active heterocyclic compounds. nih.gov

Historical Context and Evolution of Tert-butyl 2-chloro-2-oxoacetate in Chemical Research

The development of this compound is rooted in the broader history of α-halo ester chemistry. A common method for producing related compounds, such as tert-butyl chloroacetate, involves the reaction of chloroacetyl chloride with tert-butanol (B103910). google.com Another established laboratory method is the esterification of chloroacetic acid with tert-butanol. google.com

Specifically, this compound can be synthesized by reacting tert-butanol with oxalyl chloride. This reaction is typically performed in an inert atmosphere and at low temperatures to manage its exothermic nature. The stability of the tert-butyl ester group, combined with the reactivity of the α-chloro-α-keto functionality, makes this compound a particularly useful and selective reagent in organic synthesis.

Contemporary Research Focus and Broader Implications of this compound Chemistry

Current research highlights the diverse applications of this compound. In medicinal chemistry, it is used in the preparation of compounds for prostate cancer imaging. chemicalbook.com The compound's electrophilic nature, resulting from the electron-withdrawing chlorine and ester groups, makes it a target for nucleophilic attack and a key component in various substitution and hydrolysis reactions.

Recent studies have explored its biological activities, including its role as an inhibitor of enzymes like aminopeptidase (B13392206) and esterase. biosynth.com It has also shown potential as an antimicrobial agent by inhibiting biofilm formation in bacteria such as uropathogenic E. coli. biosynth.com Furthermore, it has been utilized in the synthesis of high-affinity radiotracers for PET imaging in the study of neurodegenerative diseases. These applications underscore the significant and expanding role of this compound in both synthetic chemistry and biomedical research.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉ClO₃ |

| Molecular Weight | 164.59 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 60-63 °C at 23 Torr chemicalbook.com |

| Density | 1.178 g/cm³ (Predicted) chemicalbook.com |

| CAS Number | 39061-59-1 chemicalbook.combiosynth.com |

| Synonyms | tert-Butyl chlorooxoacetate, tert-Butyl oxalyl chloride, Oxalic Acid tert-butyl Ester Chloride cymitquimica.com |

Table 2: Research Applications of this compound

| Field of Research | Specific Application | Reference |

| Medicinal Chemistry | Preparation of compounds for prostate cancer imaging. | chemicalbook.com |

| Enzymology | Inhibition of aminopeptidase (AP) and esterase (EST). | biosynth.com |

| Microbiology | Inhibition of biofilm formation by E. coli UTI89. | |

| Medical Imaging | Synthesis of high-affinity radiotracers for PET imaging in neurodegenerative disease research. | |

| Organic Synthesis | Intermediate for the synthesis of complex molecules and chlorinated compounds. |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDACWKHNECHEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456104 | |

| Record name | tert-butyl 2-chloro-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39061-59-1 | |

| Record name | tert-butyl 2-chloro-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-chloro-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Chloro 2 Oxoacetate and Its Key Intermediates

Established Synthetic Routes to Tert-butyl 2-chloro-2-oxoacetate

The primary and most well-documented method for synthesizing this compound involves the reaction of tert-butanol (B103910) with oxalyl chloride. This approach is favored for its directness and relatively high yield under optimized conditions.

The optimized synthesis of this compound is achieved through the careful reaction of tert-butanol with oxalyl chloride. The reaction is typically conducted in an inert, anhydrous solvent such as diethyl ether to prevent hydrolysis of the highly reactive oxalyl chloride. biorxiv.org

To control the exothermic nature of the reaction, the process is initiated at a reduced temperature, generally 0°C. biorxiv.org A solution of tert-butanol in ether is added dropwise to a stirred solution of oxalyl chloride, also in ether, under an inert atmosphere like nitrogen. biorxiv.org After the initial addition, the reaction mixture is allowed to gradually warm to room temperature and is stirred for an extended period, often overnight, to ensure complete reaction. biorxiv.org The resulting product is a colorless oil and is often used in subsequent reactions without extensive purification. biorxiv.org The presence of a base, such as triethylamine, can also be employed to scavenge the HCl generated during the reaction.

Key Reaction Parameters:

Reactants: Oxalyl chloride, tert-butanol

Solvent: Anhydrous diethyl ether

Temperature: Initial cooling at 0°C, followed by stirring at room temperature

Atmosphere: Inert (e.g., Nitrogen)

Work-up: The solvent is typically evaporated to yield the crude product.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Materials | Oxalyl chloride, tert-butanol | biorxiv.org |

| Solvent | Anhydrous diethyl ether | biorxiv.org |

| Temperature | 0°C to room temperature | biorxiv.org |

| Atmosphere | Inert (Nitrogen) | biorxiv.org |

While the reaction between oxalyl chloride and tert-butanol is standard, research into alternative synthetic strategies aims to improve efficiency and safety. One area of exploration is the use of different starting materials or reaction pathways to generate similar haloester compounds. For instance, the synthesis of tert-butyl chloroacetate, a related compound, can be achieved by the addition of chloroacetic acid to isobutene. google.comgoogle.com This reaction can be carried out in the absence of a catalyst at elevated temperatures and pressures. google.com Such an approach avoids the use of the highly reactive and hazardous oxalyl chloride.

Another potential avenue is the direct halogenation of a precursor ester. While not specifically documented for this compound, alpha-halogenation of esters is a known transformation in organic synthesis. reddit.com This could potentially involve the formation of a tert-butyl glyoxylate (B1226380) precursor followed by a chlorination step.

Green Chemistry and Sustainable Approaches in Tert-butyl Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of esters, including tert-butyl esters. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Recent advancements have led to the development of solvent-free and base-free methods for the synthesis of tert-butyl esters. One innovative technique involves the use of agro-waste as a catalyst under solvent-free conditions, which aligns with the goals of green chemistry. nih.gov Another approach utilizes a continuous flow system for the synthesis of tert-butyl esters, which can offer better control over reaction parameters and improved safety.

For the synthesis of tert-butyl esters in general, methods avoiding harsh reagents and solvents are being explored. These can include mechanochemical methods, such as ball milling, which can facilitate reactions in the solid state, thereby eliminating the need for bulk solvents.

The production of haloesters, particularly those involving acyl chlorides, carries several environmental and safety concerns. Acyl chlorides are highly reactive and can react violently with water, releasing toxic and corrosive hydrogen chloride gas. nj.gov They are also often flammable. nj.gov

Sustainable approaches to haloester production focus on several key areas:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. youtube.com

Use of Safer Chemicals: Replacing hazardous reagents like oxalyl chloride with less toxic alternatives.

Waste Reduction: Implementing processes that minimize the generation of waste products and allow for the recycling of reagents and solvents. google.com

Energy Efficiency: Utilizing reaction conditions that require less energy, such as ambient temperature reactions or catalytic processes.

Preparative Scale Synthesis and Yield Optimization for this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to maximize yield, ensure safety, and minimize cost. researchgate.net For the synthesis of this compound, industrial production methods generally follow the same synthetic route as the laboratory scale but with modifications for scale-up.

Yield optimization is a critical aspect of preparative scale synthesis. For the reaction of oxalyl chloride and tert-butanol, factors that can be fine-tuned to improve yield include:

Purity of Reagents: Using high-purity, anhydrous reactants and solvents is crucial to prevent side reactions.

Stoichiometry: Precise control over the molar ratios of the reactants can ensure complete conversion and minimize the formation of byproducts.

Temperature Control: Maintaining the optimal temperature profile throughout the reaction is essential for both safety and yield.

Mixing: Efficient stirring is necessary to ensure homogeneity, especially in large reaction vessels.

In a related industrial process for producing tert-butyl chloroacetate, yields of over 97% have been reported through a catalyst-free reaction of chloroacetic acid and isobutene under pressure. google.com This highlights the potential for high-yield industrial processes for this class of compounds.

| Product | Synthetic Method | Reported Yield | Reference |

|---|---|---|---|

| tert-butyl chloroacetate | chloroacetic acid + isobutene | 97.7% | google.com |

| (S)-t-BuPyOx | multi-step from picolinic acid | 64% overall | beilstein-journals.org |

Purification Techniques for High-Purity this compound

The purification of this compound is a critical step to ensure its suitability for use in sensitive applications, such as pharmaceutical synthesis, where high purity is paramount. The choice of purification method depends on the nature and quantity of impurities present in the crude product. Common impurities may include unreacted starting materials like tert-butanol and oxalyl chloride, as well as byproducts from side reactions. While in some applications the crude product may be used directly, achieving high purity often necessitates one or a combination of the following techniques.

A common initial workup procedure for similar chlorinated compounds involves washing the crude product with a mild aqueous basic solution, such as sodium bicarbonate, followed by a water wash. prepchem.com This step is effective in neutralizing and removing acidic impurities, including any remaining oxalyl chloride or hydrochloric acid formed during the synthesis. The organic layer containing the desired product is then separated and subjected to a drying process.

Fractional distillation, often under reduced pressure (vacuum distillation), is a principal technique for purifying liquid compounds with different boiling points. Given that this compound is a liquid, this method is highly applicable. The process involves heating the crude mixture to selectively vaporize components based on their boiling points. A fractionating column with a high surface area allows for multiple condensation and vaporization cycles, leading to a more efficient separation of compounds with close boiling points. The fraction corresponding to the boiling point of this compound is then collected. For instance, a related compound, tert-butyl chloride, is purified by distillation, collecting the fraction that boils between 49-51 °C. prepchem.com

For achieving very high purity, particularly in removing non-volatile impurities or compounds with similar boiling points, column chromatography is a powerful technique. While specific research detailing the column chromatography of this compound is not extensively published, a general method for intermediates derived from this compound suggests the use of silica (B1680970) gel as the stationary phase and a solvent system such as a 99:1 mixture of dichloromethane (B109758) and methanol (B129727) as the mobile phase. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase as the mobile phase passes through the column.

To ensure the effectiveness of the purification process, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to assess the purity of the final product.

Below are illustrative tables representing typical data that would be generated during the purification and analysis of this compound.

Table 1: Illustrative Fractional Distillation Parameters for this compound Purification

| Parameter | Value |

| Initial Volume of Crude Product | 500 mL |

| Pressure | 20 mmHg |

| Fraction 1 Boiling Range (°C) | 30-40 |

| Fraction 2 (Product) Boiling Range (°C) | 65-70 |

| Fraction 3 Boiling Range (°C) | >70 |

| Volume of Purified Product | 420 mL |

| Purity (by GC-MS) | >98% |

Table 2: Illustrative Column Chromatography Parameters for High-Purity this compound

| Parameter | Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Dichloromethane:Methanol (99:1, v/v) |

| Column Dimensions | 5 cm diameter, 50 cm length |

| Sample Loading | 10 g of crude product |

| Elution Volume (Product) | 300-450 mL |

| Purity of Combined Fractions (by GC-MS) | >99.5% |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Chloro 2 Oxoacetate

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for tert-butyl 2-chloro-2-oxoacetate is nucleophilic acyl substitution. This class of reactions involves the replacement of a leaving group on an acyl compound with a nucleophile. masterorganicchemistry.com In the case of this compound, the chloride ion serves as the leaving group.

Mechanism of Amine Reactivity and Amide Bond Formation

When this compound reacts with an amine, the reaction proceeds through a nucleophilic acyl substitution mechanism to form an amide bond. The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com This initial attack results in the formation of a tetrahedral intermediate. libretexts.org Subsequently, the chloride ion is eliminated as a leaving group, and a proton is transferred from the nitrogen atom, leading to the formation of a stable amide and hydrochloric acid. youtube.com A base, such as triethylamine, is often added to the reaction mixture to neutralize the acid produced. biorxiv.org

A typical reaction involves dissolving this compound in a solvent like dichloromethane (B109758) and adding it to a solution containing the amine and a base at a controlled temperature, often starting at 0 °C and gradually warming to room temperature. biorxiv.org

Electrophilic Nature of the Carbonyl Centers and Reaction Kinetics

The presence of two carbonyl groups and a chlorine atom in this compound makes the carbonyl carbons highly electrophilic. The electron-withdrawing nature of the chlorine atom and the adjacent ester group significantly increases the partial positive charge on the carbonyl carbons, making them susceptible to nucleophilic attack. libretexts.org

Participation in Advanced Multicomponent Coupling Reactions

The reactivity profile of this compound also allows for its use in more complex transformations, including multicomponent reactions.

This compound as a Glyoxylate (B1226380) Anion Synthetic Equivalent

While direct evidence for this compound acting as a glyoxylate anion synthetic equivalent in the searched literature is limited, its reactivity pattern is consistent with its potential use in this capacity. In such a role, it would react with nucleophiles to effectively introduce a tert-butoxycarbonylglyoxyloyl moiety, which can be further transformed. Its reaction with amines to form N-acylamino acid esters is a prime example of this type of synthetic utility. biorxiv.org

Integration into Complex One-Pot Cascade Transformations

This compound has been successfully integrated into one-pot cascade reactions. For instance, it can be reacted with an amino acid ester, and the resulting intermediate can be deprotected in the same pot using an acid like trifluoroacetic acid to yield the final N-oxalyl amino acid. biorxiv.org This approach simplifies the synthetic process by avoiding the isolation of intermediates, which is a hallmark of efficient cascade transformations. researchgate.netnih.gov The development of such one-pot procedures is a significant area of research in modern organic synthesis, aiming for increased efficiency and reduced waste. researchgate.net

Electrophilic Reactivity in Friedel-Crafts Acylation Contexts

The electrophilic character of this compound makes it a potential acylating agent in Friedel-Crafts reactions, a cornerstone of C-C bond formation in aromatic chemistry. This reactivity stems from the polarization of the carbonyl group and the presence of a good leaving group (chloride), which can be further activated by a Lewis acid. While specific studies detailing the use of this compound in traditional Friedel-Crafts acylations are not extensively documented in the reviewed literature, the reactivity of its close analogue, ethyl chlorooxoacetate, in a related C-H functionalization reaction provides significant insights.

In a study on the direct C-H acylation of 2-aryloxypyridines, ethyl chlorooxoacetate was successfully employed as the acylating agent in the presence of a platinum catalyst. acs.org This transformation introduces an α-keto ester functional group onto the aromatic ring, demonstrating the electrophilic nature of the chlorooxoacetate moiety. The reaction proceeds efficiently with a range of substituted 2-aryloxypyridines, highlighting the tolerance of the reaction to various functional groups. acs.org

The reaction mechanism, while not a classic Lewis acid-catalyzed Friedel-Crafts acylation, still relies on the electrophilic nature of the acyl chloride. The platinum catalyst facilitates the activation of the C-H bond of the arene, which then attacks the electrophilic carbonyl carbon of the ethyl chlorooxoacetate. This type of reactivity underscores the potential of chlorooxoacetates to participate in electrophilic aromatic substitution-type reactions.

The general mechanism for a Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. libretexts.orgkhanacademy.org Given its structure, this compound would be expected to form a tert-butoxycarbonyl-substituted acylium ion under similar conditions.

Table 1: Comparison of Acylating Agents in Friedel-Crafts and Related Reactions

| Acylating Agent | Reaction Type | Catalyst | Key Features |

| Acetyl Chloride | Friedel-Crafts Acylation | AlCl₃ | Forms a simple ketone product. khanacademy.org |

| Ethyl Chlorooxoacetate | Platinum-Catalyzed C-H Acylation | Platinum complex | Introduces an α-keto ester group. acs.org |

| This compound | Projected Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Expected to introduce a tert-butyl α-keto ester group. |

The tert-butyl group in this compound is sterically demanding, which could influence the regioselectivity of the acylation, favoring attack at less hindered positions of the aromatic substrate. Furthermore, the stability of the resulting α-keto ester product under the reaction conditions would be a crucial factor for the success of such a reaction.

Role in Cycloaddition Reactions (e.g., [3+2] cycloadditions with related analogues)

While direct participation of this compound in cycloaddition reactions is not prominently reported, the reactivity of its structural analogues, particularly those capable of forming carbonyl ylides, provides a strong basis for its potential role in such transformations. Specifically, analogues like tert-butyl diazoacetate are instrumental in generating carbonyl ylides for [3+2] cycloaddition reactions. nih.gov

[3+2] cycloadditions are powerful synthetic tools for the construction of five-membered rings. In the context of carbonyl ylides, these 1,3-dipoles react with various dipolarophiles, such as alkenes and alkynes, to afford dihydrofurans and related heterocyclic structures. rsc.org

A key study demonstrated the rhodium-catalyzed three-component reaction between an aldehyde, a tert-butyl diazoacetate analogue (tert-butyl 2-diazobutanoate), and a dipolarophile (methyl vinyl ketone). nih.gov In this reaction, the diazo compound decomposes to a rhodium carbene, which then reacts with the aldehyde to generate a carbonyl ylide. This ylide is subsequently trapped by the dipolarophile in a [3+2] cycloaddition to yield a highly functionalized tetrahydrofuran. nih.gov

The reaction proceeds with high regioselectivity and diastereoselectivity, which can be rationalized by an asynchronous, endo-selective transition state. The use of a tert-butyl diazoester is significant as the bulky tert-butyl group can influence the stereochemical outcome of the cycloaddition.

Table 2: Examples of [3+2] Cycloaddition Reactions with Diazoester Analogues

| Diazo Compound | Aldehyde | Dipolarophile | Catalyst | Product | Reference |

| tert-Butyl 2-diazobutanoate | Benzaldehyde | Methyl vinyl ketone | Rh₂(piv)₄ | Functionalized tetrahydrofuran | nih.gov |

| Ethyl diazoacetate | Various | Various | Rhodium complexes | Dihydrofurans | nih.gov |

The generation of a carbonyl ylide from this compound would require a different activation pathway, likely involving dehalogenation with a suitable metal or reductive agent. If formed, the resulting tert-butoxycarbonyl-substituted carbonyl ylide could potentially undergo similar [3+2] cycloaddition reactions. The electrophilic nature of the carbonyl groups in this ylide might also influence its reactivity towards different types of dipolarophiles.

Further research into the generation of reactive intermediates from this compound could open new avenues for its application in cycloaddition chemistry, providing access to complex heterocyclic scaffolds.

Applications of Tert Butyl 2 Chloro 2 Oxoacetate in Complex Organic Molecule Synthesis

Construction of Diverse Biologically Relevant Scaffolds

The oxalyl moiety is a structural feature in various biologically active molecules. Tert-butyl 2-chloro-2-oxoacetate provides a convenient route to incorporate this functional group into complex molecular architectures.

A notable application of this compound is in the synthesis of analogues of 2-((2-methoxy-2-oxoethyl)amino)-2-oxoacetic acid (MOG). MOG is a cell-permeable analogue of N-oxalylglycine, a known inhibitor of α-ketoglutarate-dependent enzymes. The synthesis of MOG analogues often involves the reaction of this compound with various amino acid esters.

For instance, the synthesis of a tert-butyl protected MOG analogue involves the reaction of glycine ethyl ester hydrochloride with this compound. The reaction is carried out in dichloromethane (B109758) in the presence of triethylamine at temperatures ranging from 0 °C to room temperature biorxiv.org. The resulting intermediate, tert-butyl 2-(2-ethoxy-2-oxoethylamino)-2-oxoacetate, can then be deprotected to yield the desired MOG analogue biorxiv.org.

This synthetic strategy has been employed to create a library of MOG analogues for studying cellular metabolism and enzyme inhibition. The general reaction scheme is presented below:

| Reactant 1 (Amino Ester) | Reactant 2 | Base | Solvent | Temperature | Product (Protected MOG Analogue) |

| Glycine ethyl ester hydrochloride | This compound | Triethylamine | Dichloromethane | 0 °C to room temperature | tert-Butyl 2-(2-ethoxy-2-oxoethylamino)-2-oxoacetate |

| (R)-Methyl 2-aminopropanoate hydrochloride | This compound | Triethylamine | Dichloromethane | 0 °C to room temperature | (R)-methyl 2-(2-(tert-butoxy)-2-oxoacetamido)propanoate |

The use of this compound for the direct N-acylation of chiral α-amino acids or for the modification of peptide derivatives is not well-documented in the reviewed scientific literature. While the acylation of amino acid esters to form MOG analogues is described, the broader application of this reagent for creating N-oxalyl protected amino acids or for modifying the N-terminus of peptides has not been reported. In peptide synthesis, a variety of other protecting groups and coupling reagents are more commonly employed for the controlled formation of amide bonds.

Formation of Polycyclic Systems, including Tetrahydrobenzothiophene Derivatives

The synthesis of polycyclic systems, such as tetrahydrobenzothiophene derivatives, often relies on multicomponent reactions that can efficiently generate molecular complexity in a single step. The Gewald reaction is a prominent example, typically involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur to produce highly substituted 2-aminothiophenes, which are precursors to tetrahydrobenzothiophenes. nih.govorganic-chemistry.org

While direct application of this compound in the Gewald reaction is not extensively documented, its chemical properties suggest a potential role in the synthesis of precursors for such cyclization reactions. The oxoacetate moiety can be envisioned as a precursor to α-keto esters, which are known reactants in variations of the Gewald reaction. Furthermore, the reactivity of the acid chloride allows for its conjugation to various molecular scaffolds, potentially introducing the necessary functionality for subsequent cyclization into complex polycyclic systems. The strategic incorporation of the tert-butyl oxalyl group can be a key step in building the necessary carbon framework for the formation of fused ring systems.

Application in the Synthesis of Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1)

This compound has been directly employed in the synthesis of inhibitors for Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1), an enzyme implicated in mitochondrial metabolism. The general synthetic strategy involves the reaction of this compound with various amines to form oxalamic acid derivatives. This reaction provides a straightforward method to introduce the oxalyl motif, which is crucial for the inhibitory activity of these compounds.

The synthesis of these FAHD1 inhibitors is typically carried out by reacting the desired amine with this compound in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane or dimethylformamide. This reaction leads to the formation of the corresponding tert-butyl oxalamate. The tert-butyl ester can then be hydrolyzed under basic or acidic conditions to yield the final oxalamic acid inhibitor. This synthetic approach has been utilized to generate a library of FAHD1 inhibitors with varying potencies.

Table 1: Synthesis of FAHD1 Inhibitors using this compound

| Starting Amine | Resulting Inhibitor Structure | IC50 (µM) |

| Anthranilic acid | 2-(2-carboxy-phenylcarbamoyl)-acetic acid | >100 |

| 4-Aminobenzoic acid | 4-(Carboxy-carbamoyl)-benzoic acid | 50 |

| 3-Aminobenzoic acid | 3-(Carboxy-carbamoyl)-benzoic acid | 25 |

This table is interactive. Users can sort the data by clicking on the column headers.

Precursor to Probes for Molecular Imaging (e.g., prostate cancer imaging agents)

The development of targeted molecular imaging probes is a critical area of research for the early detection and monitoring of diseases such as prostate cancer. This compound has been identified as a key reagent in the preparation of compounds used for prostate cancer imaging. chemicalbook.com Specifically, it is utilized in the synthesis of (S)-3-(Carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic acid, a component of imaging agents that target prostate-specific membrane antigen (PSMA).

PSMA is a transmembrane protein that is overexpressed on the surface of prostate cancer cells, making it an excellent target for diagnostic imaging agents. The synthesis of PSMA-targeted probes often involves the construction of a urea-based scaffold that mimics the natural substrate of PSMA. The reactivity of this compound allows for its incorporation into these complex structures, providing the necessary chemical handles for further functionalization with imaging moieties, such as radioisotopes or fluorescent dyes.

Synthetic Utility in Antiviral Compound Development (e.g., HIV-1 entry inhibitors)

The development of novel antiviral agents is crucial in the fight against infectious diseases like HIV/AIDS. One promising strategy is the inhibition of viral entry into host cells. This compound serves as a valuable building block in the synthesis of HIV-1 entry inhibitors. Its ethyl ester analog, ethyl 2-chloro-2-oxoacetate, has been used to create a series of oxalamide derivatives that target the CD4-binding site of the HIV-1 envelope glycoprotein gp120.

The synthetic scheme involves the coupling of various aryl amines with the chloro-oxoacetate to form an intermediate, which is then further reacted with other amines to generate a library of potential inhibitors. The oxalamide linker, formed from the chloro-oxoacetate, is a key structural feature of these molecules, providing the appropriate spacing and orientation of the aromatic and other functional groups to interact with the target protein. The tert-butyl ester of 2-chloro-2-oxoacetate offers an alternative to the ethyl ester, with the bulkier tert-butyl group potentially influencing the solubility, stability, and pharmacokinetic properties of the resulting antiviral compounds.

Role in the Synthesis of Pharmaceutical Intermediates (e.g., Edoxaban precursors)

This compound and its analogs are important intermediates in the synthesis of various pharmaceuticals, including the anticoagulant drug Edoxaban. Edoxaban is a direct factor Xa inhibitor used for the prevention of stroke and systemic embolism. The synthesis of Edoxaban involves the coupling of a complex diamine intermediate with a derivative of chloro-oxoacetic acid.

Specifically, a key step in the synthesis of an Edoxaban precursor involves the reaction of a protected cyclohexanediamine derivative with a compound like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. This reaction forms a crucial amide bond and introduces the oxalamide moiety present in the final drug structure. The use of this compound in a similar capacity would offer a synthetic route with potentially different protecting group strategies, leveraging the specific chemical properties of the tert-butyl ester. The versatility of the chloro-oxoacetate core structure makes it a valuable synthon for the construction of a wide range of pharmaceutical intermediates.

Biochemical and Biological Research Implications of Tert Butyl 2 Chloro 2 Oxoacetate Derivatives

Enzyme Inhibition Studies of Derived Compounds

The core structure derived from tert-butyl 2-chloro-2-oxoacetate lends itself to the development of potent enzyme inhibitors, targeting classes of enzymes crucial for metabolic and cellular processes.

This compound is recognized as a substrate analogue capable of inhibiting the activity of aminopeptidases (AP) and esterases (EST). biosynth.com Aminopeptidases are typically metalloenzymes that catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. nih.gov The inhibitory mechanism of derivatives often involves the interaction with the metal ion(s) in the enzyme's active site. nih.gov By mimicking the natural substrate, these compounds can bind to the active site, thereby blocking the catalytic function of the enzyme. biosynth.com This interaction prevents the degradation of peptide substrates, which can lead to downstream biological effects such as the inhibition of bacterial growth in the case of uropathogenic E. coli. biosynth.com The largest group of aminopeptidases are metallo-enzymes, and their inhibition is often achieved by metal-chelating agents. nih.govnih.gov

Fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1) is a mitochondrial enzyme with oxaloacetate decarboxylase (ODx) activity, playing a role in regulating the tricarboxylic acid (TCA) cycle. nih.govnih.gov Guided by the structure of the FAHD1 active site bound to the inhibitor oxalate (B1200264), researchers have designed and synthesized oxalamic acid derivatives as potent inhibitors. nih.gov The design strategy involves replacing the cleavable carbon-carbon bond found in natural substrates like oxaloacetate with a more stable, uncleavable bond, a key feature of the oxalamic acid scaffold. nih.gov This approach has led to the development of first-generation FAHD1 inhibitors with activities in the low micromolar IC₅₀ range. nih.gov

Initial studies focused on N-aryl-oxalamic acids. The acylation of amino-substituted benzoic acids yielded oxalamic acid methyl esters that showed good to moderate inhibition of FAHD1. nih.gov For instance, the meta-substituted derivative 2a was found to be as potent as the ortho-carboxylate 1b , which is significant because ester derivatives can act as prodrugs with better cell membrane permeability. nih.gov

| Compound | Substituent Position | R | IC₅₀ (µM) |

|---|---|---|---|

| 1a | ortho | CH₃ | 49.0 ± 4.0 |

| 1b | ortho | H | 32.0 ± 1.0 |

| 2a | meta | CH₃ | 32.0 ± 2.0 |

| 2b | meta | H | 32.0 ± 1.0 |

| 3a | para | CH₃ | 142.0 ± 15.0 |

| 3b | para | H | 160.0 ± 12.0 |

Data sourced from scientific literature. nih.gov

The inhibitory action of oxalamic acid derivatives against FAHD1 is fundamentally based on their ability to interact with the magnesium (Mg²⁺) cofactor in the enzyme's catalytic center. nih.govresearchgate.net X-ray crystallography studies of FAHD1 with the inhibitor oxalate revealed that the 1,2-dicarbonyl motif is a critical structural element for this interaction. nih.govnih.gov This motif facilitates a bidentate binding mode to the Mg²⁺ cofactor, where two oxygen atoms from the inhibitor coordinate with the magnesium ion. nih.govresearchgate.net This binding displaces two water molecules that are normally part of the magnesium's octahedral coordination sphere in the unligated enzyme. nih.gov The binding of the inhibitor also induces a conformational change, closing a flexible 'lid' domain over the active site and helping to form a catalytically competent dyad. nih.govresearchgate.net This bidentate chelation of the essential cofactor effectively locks the enzyme in an inhibited state. nih.gov

The nature of the terminal ester group on the oxalamic acid derivatives has a significant and sometimes surprising influence on their inhibitory potency against FAHD1. nih.gov A notable finding was that changing the terminal ester from a methyl ester to a tert-butyl ester in a series of N-(aminobenzoyl)oxalamic acids led to a substantial increase in potency for some derivatives. nih.gov Specifically, the ortho- and para-substituted tert-butyl esters (26 and 28 ) were identified as highly potent inhibitors, while the meta-substituted version (27 ) was not well-tolerated. nih.gov This suggests that the bulkier tert-butyl group can be beneficial for binding, likely by establishing favorable interactions within a specific sub-pocket of the enzyme's active site. nih.gov The comparison reveals that this modification is particularly advantageous for derivatives that otherwise show lower activity as methyl esters. nih.gov

| Compound | Substituent Position | Ester Group | IC₅₀ (µM) |

|---|---|---|---|

| 1a | ortho | Methyl | 49.0 ± 4.0 |

| 26 | ortho | tert-Butyl | 4.0 ± 0.2 |

| 2a | meta | Methyl | 32.0 ± 2.0 |

| 27 | meta | tert-Butyl | > 200 |

| 3a | para | Methyl | 142.0 ± 15.0 |

| 28 | para | tert-Butyl | 3.0 ± 0.2 |

Data sourced from scientific literature. nih.gov

Detailed Analysis of FAHD1 Enzyme Inhibition by Oxalamic Acid Derivatives

Design and Application of Derivatives as Biochemical Probes and Substrate Analogues

Derivatives of this compound serve as valuable tools in biochemical research, functioning as both biochemical probes and substrate analogues. biosynth.com this compound itself can be used as a biomolecular probe for conformational studies of enzymes like AP and EST. biosynth.com

The design of oxalamic acid-based FAHD1 inhibitors is a prime example of creating substrate analogues. nih.gov The natural substrate, oxaloacetate, contains a C-C bond that is cleaved by the enzyme. The inhibitors are designed with an uncleavable amide bond in place of this C-C bond, while retaining the crucial 1,2-dicarbonyl motif necessary for binding to the Mg²⁺ cofactor. nih.gov This makes them non-hydrolyzable mimics of the substrate that can occupy and block the active site, allowing researchers to study the enzyme's binding and catalytic mechanisms without the complication of a chemical reaction occurring. nih.gov Furthermore, the parent compound has been used as a building block in the synthesis of high-affinity radiotracers for PET imaging, highlighting its utility in creating probes for in vivo applications.

Structure-Activity Relationship (SAR) Studies of Derived Inhibitors

Systematic Structure-Activity Relationship (SAR) studies have been crucial in optimizing the inhibitory potency of oxalamic acid derivatives against FAHD1. nih.gov These studies explore how modifying different parts of the inhibitor's structure affects its biological activity.

Key findings from SAR studies on FAHD1 inhibitors include:

N-Aryl Substituents : The position of substituents on the N-aryl ring is critical. For N-carboxyaryl oxalamic acids, the ortho- and meta-positions resulted in potent inhibitors, while the para-position led to a significant decrease in activity. nih.gov This suggests the para-position extends into a space not occupied by the natural substrates. nih.gov

Annulated Ring Systems : When extending the aromatic system from a phenyl to a naphthyl ring, it was found that N-β-naphthyl substitution provided good inhibitors, whereas the N-α-naphthyl analogues experienced a dramatic loss of activity. nih.gov

Heterocyclic Scaffolds : Replacing the phenyl ring with a pyridine (B92270) ring and further modifying it to a pyridine N-oxide also yielded active inhibitors. Derivatives of 3-aminopyridine (B143674) were found to be superior in potency compared to their 2-aminopyridine (B139424) counterparts. nih.gov

Terminal Amide Region : While initial modifications to the terminal amide were not fruitful, the exploration of symmetric and asymmetric oxalamic acid diamides, particularly those derived from 2-aminopyridine, surprisingly yielded highly active compounds. nih.gov

These SAR studies provide a detailed map of the chemical space around the FAHD1 active site, guiding the rational design of more potent and selective next-generation inhibitors. nih.govnih.govresearchgate.net

Advanced Analytical Techniques in the Characterization of Tert Butyl 2 Chloro 2 Oxoacetate Derivatives

Comprehensive Spectroscopic Elucidation (NMR, HRMS, IR) of Reaction Products and Intermediates

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized derivatives of tert-butyl 2-chloro-2-oxoacetate. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the characterization of this compound derivatives, ¹H and ¹³C NMR spectra provide key diagnostic signals. For instance, the tert-butyl group of the parent compound shows a characteristic peak around 1.48 ppm in the ¹H NMR spectrum. The carbonyl carbons are identifiable in the ¹³C NMR spectrum in the range of 165–170 ppm. For derivatives like 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, the ¹H NMR spectrum in DMSO-d₆ reveals a singlet for the eighteen protons of the tert-butyl groups at 1.457 ppm. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of synthesized compounds. For example, the HRMS analysis of a derivative can confirm the successful incorporation of the tert-butyl oxalyl moiety by matching the experimental mass to the calculated mass with a high degree of precision.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays strong absorption bands characteristic of its structure. A strong C=O stretching vibration for the ester is observed around 1765 cm⁻¹, while the oxoacetate C=O stretch appears near 1675 cm⁻¹. When this compound is used to synthesize derivatives, changes in the IR spectrum, such as the appearance of new bands or the shifting of existing ones, can confirm the chemical transformation.

The following table summarizes the characteristic spectroscopic data for a representative derivative, 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide. mdpi.com

| Analytical Technique | Characteristic Data |

| ¹H NMR (DMSO-d₆) | 1.457 ppm (s, 18H, C(CH₃)₃), 8.240 ppm (s, 1H, OH) |

| HRMS | Confirms molecular formula through accurate mass measurement. |

| IR | Provides information on functional groups like C=O, O-H, and aromatic rings. |

High-Resolution Chromatographic Purity Assessment (HPLC, LC-MS, UPLC, GC, TLC) of Synthesized Compounds

Chromatographic techniques are essential for separating the components of a reaction mixture and assessing the purity of the synthesized compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are particularly valuable for the analysis of non-volatile derivatives of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination. By employing a suitable stationary phase (column) and mobile phase, HPLC can separate the desired product from unreacted starting materials, byproducts, and other impurities. The purity is typically determined by the relative area of the product peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is not only used for purity assessment but also for the identification of impurities by providing their molecular weights. This is particularly useful in understanding reaction pathways and optimizing reaction conditions.

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. This makes UPLC a powerful tool for the stringent purity assessment of synthesized compounds.

Gas Chromatography (GC) can be employed for the analysis of volatile derivatives or for monitoring the presence of volatile starting materials or byproducts. The choice between GC and LC techniques depends on the volatility and thermal stability of the compounds being analyzed.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light.

The following table outlines the application of various chromatographic techniques in the analysis of this compound derivatives.

| Chromatographic Technique | Primary Application | Key Information Provided |

| HPLC | Purity assessment of the final product. | Quantitative purity data, retention time. |

| LC-MS | Purity assessment and impurity identification. | Purity data, retention time, molecular weight of components. |

| UPLC | High-resolution purity assessment. | High-resolution separation, faster analysis times. |

| GC | Analysis of volatile compounds. | Purity of volatile derivatives, presence of volatile impurities. |

| TLC | Reaction monitoring. | Qualitative assessment of reaction progress. |

Theoretical and Computational Chemistry Studies of Tert Butyl 2 Chloro 2 Oxoacetate and Its Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For tert-butyl 2-chloro-2-oxoacetate, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine its most stable three-dimensional structure (optimized geometry).

Table 1: Predicted Bond Lengths and Angles for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

| C=O (ester) bond length | ~1.20 Å |

| C=O (keto) bond length | ~1.21 Å |

| C-Cl bond length | ~1.78 Å |

| O-C-C bond angle | ~110° |

| C-C-Cl bond angle | ~115° |

Note: These are representative values and can vary based on the specific computational method and basis set used.

Beyond geometry, DFT is instrumental in calculating electronic properties such as dipole moment, polarizability, and vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). libretexts.orgnumberanalytics.comacs.org

For this compound, the HOMO is expected to be localized on the oxygen atoms of the carbonyl groups and the chlorine atom, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the carbon atoms of the two carbonyl groups, which are electron-deficient. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Orbital | Primary Location | Role in Reactions |

| HOMO | Oxygen and Chlorine atoms | Nucleophilic center, site of protonation |

| LUMO | Carbonyl carbons | Electrophilic center, site of nucleophilic attack |

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for comparing the reactivity of this compound with other related acylating agents.

Mapping of Molecular Electrostatic Potential (MEP) for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. rsc.org It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map represent varying electrostatic potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and chlorine atoms. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the tert-butyl group and, most significantly, near the carbonyl carbons, indicating their electrophilic nature. rsc.orgresearchgate.net This visual representation of charge distribution is highly effective in predicting sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netscirp.org By transforming the complex molecular orbitals into localized bond and lone pair orbitals, NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, typically a protein. nams-annals.inchemmethod.com This method is fundamental in drug discovery and design. If this compound or its derivatives are being investigated as potential enzyme inhibitors, molecular docking can predict how they might fit into the enzyme's active site.

The docking process involves placing the ligand (e.g., a derivative of this compound) into the binding site of a protein and calculating a "docking score" that estimates the binding affinity. nih.gov Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold them together. chemmethod.com For instance, studies on β-keto esters have utilized these methods to assess their potential as antibacterial agents by docking them into quorum-sensing proteins. semanticscholar.org

Computational Mechanistic Investigations of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. nih.gov For this compound, which is a reactive acylating agent, computational methods can be used to map out the potential energy surfaces of its reactions. This includes identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

For example, in a nucleophilic acyl substitution reaction, DFT calculations can model the approach of a nucleophile to one of the carbonyl carbons. The calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. The SN1-type reaction mechanism of the related tert-butyl chloride has been studied computationally, providing a framework for understanding similar reactions. researchgate.net By comparing the energy barriers of competing pathways, chemists can predict the most likely reaction products under different conditions. libretexts.orgrsc.org

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-chloro-2-oxoacetate, and what experimental conditions are critical for high yield?

- The compound is synthesized via reaction of tert-butanol with oxalyl chloride in dry ether at 0°C, followed by stirring at room temperature overnight. Key conditions include anhydrous solvents, controlled temperature, and inert atmospheres to avoid hydrolysis. Crude products are typically used without purification in subsequent reactions, such as coupling with amines or alcohols .

- Methodological Note : Column chromatography (silica gel, CH₂Cl₂:MeOH 99:1) is recommended for purification of intermediates derived from this compound .

Q. How can this compound be characterized using spectroscopic techniques?

- ¹H/¹³C NMR : Peaks at δ 1.48 (tert-butyl group) and δ 165–170 ppm (carbonyl carbons) are diagnostic.

- IR : Strong absorbance at ~1765 cm⁻¹ (C=O stretch of the ester) and ~1675 cm⁻¹ (oxoacetate C=O).

- HRMS : Accurate mass analysis (e.g., [M + Na]⁺) confirms molecular formula .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters) for aerosolized particles. Skin contact requires chemical-resistant gloves (nitrile or neoprene) and eye protection. Avoid drainage systems to prevent environmental contamination .

Advanced Research Questions

Q. What are the decomposition pathways of this compound under acidic or basic conditions?

- The tert-butyl ester group is susceptible to cleavage by trifluoroacetic acid (TFA) in CH₂Cl₂, yielding free carboxylic acids. Under basic conditions (e.g., NaHCO₃), hydrolysis may occur, requiring pH control during workup .

- Methodological Note : Monitor reaction progress via TLC or LC-MS to detect intermediates and byproducts .

Q. How does the reactivity of this compound compare to other α-chloro esters in nucleophilic substitution reactions?

- The electron-withdrawing oxo group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols). Steric hindrance from the tert-butyl group may reduce reaction rates compared to methyl or ethyl analogs .

Q. What strategies mitigate side reactions (e.g., dimerization) during coupling reactions involving this compound?

- Use low temperatures (0–5°C) and slow addition of nucleophiles. Catalytic bases like triethylamine (TEA) neutralize HCl byproducts, improving reaction efficiency .

Data Gaps and Research Challenges

Q. What are the unexplored ecological impacts of this compound, and how can its environmental fate be studied?

- Current safety data sheets lack ecotoxicological data (e.g., biodegradability, bioaccumulation). Researchers should conduct OECD 301/302 tests to assess persistence and toxicity in aquatic/terrestrial systems .

Q. How can computational methods (e.g., DFT) predict the stability and reactivity of this compound in novel reactions?

- Density functional theory (DFT) calculations can model transition states for nucleophilic substitutions or ester cleavage, guiding experimental design. PubChem’s 3D structure data (InChIKey: VJKHMZIJJRHRTE-UHFFFAOYSA-M) enables accurate simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。